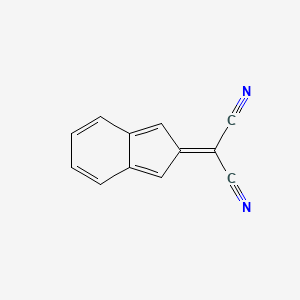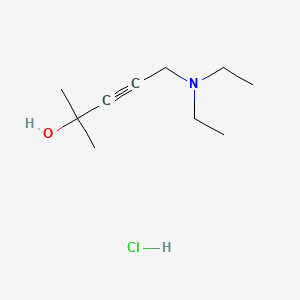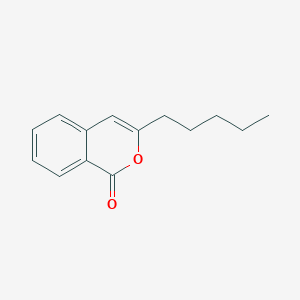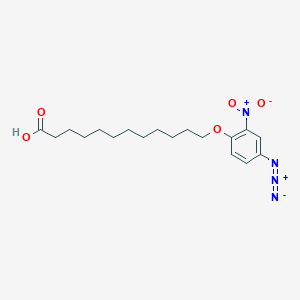
Ethanedione, 1,1'-(2,3,5,6-tetramethyl-1,4-phenylene)bis[2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanedione, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis[2-phenyl- is a complex organic compound characterized by its unique structure, which includes a central phenylene ring substituted with tetramethyl groups and flanked by ethanedione groups attached to phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanedione, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis[2-phenyl- typically involves multi-step organic reactions. One common method includes the reaction of 2,3,5,6-tetramethyl-1,4-phenylenediamine with benzil (diphenylethanedione) under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethanedione, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis[2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanedione groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the central phenylene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Ethanedione, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis[2-phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethanedione, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis[2-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as its role in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Benzil (Diphenylethanedione): A simpler analog with similar ethanedione groups but without the tetramethyl-substituted phenylene ring.
Tetramethylbenzene: Shares the tetramethyl-substituted phenylene ring but lacks the ethanedione groups.
Quinones: Compounds with similar oxidation states and potential reactivity.
Uniqueness
Ethanedione, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis[2-phenyl- is unique due to its combination of structural features, including the tetramethyl-substituted phenylene ring and the ethanedione groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
106877-53-6 |
|---|---|
Fórmula molecular |
C26H22O4 |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
1-phenyl-2-[2,3,5,6-tetramethyl-4-(2-oxo-2-phenylacetyl)phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C26H22O4/c1-15-16(2)22(26(30)24(28)20-13-9-6-10-14-20)18(4)17(3)21(15)25(29)23(27)19-11-7-5-8-12-19/h5-14H,1-4H3 |
Clave InChI |
PJXZTLDBNPQXNE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1C(=O)C(=O)C2=CC=CC=C2)C)C)C(=O)C(=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,9'-Peroxybis[9-(4-chlorophenyl)-9H-xanthene]](/img/structure/B14322385.png)
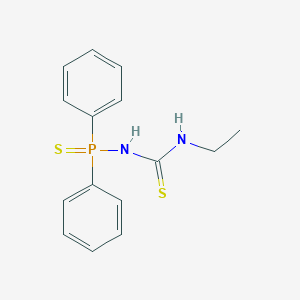
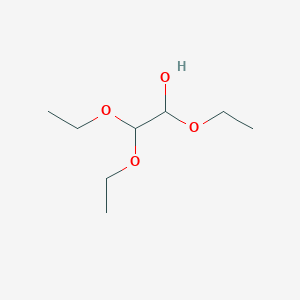


![2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B14322403.png)
![4-{[5-(Diethylamino)pentyl]oxy}-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14322406.png)
